![molecular formula C22H16Cl2N4O2 B2517291 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 921522-20-5](/img/structure/B2517291.png)

2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

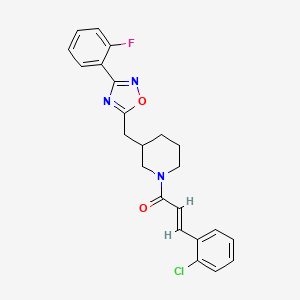

The compound 2,4-dichloro-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a complex organic molecule that appears to be related to a class of compounds with potential applications in agriculture and medicine. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed, which can offer insights into the properties and potential applications of the compound of interest.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with the coupling of core structural units followed by various functional group transformations. For instance, the synthesis of N-(4,6-dichloropyrimidine-2-yl)benzamide involved confirming the structure through spectral analysis such as 1H NMR, 13C NMR, HRMS, IR, and single-crystal X-ray diffraction . Similarly, the synthesis of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine was achieved by coupling two key intermediates and characterized by spectral analyses . These methods could be adapted for the synthesis of the compound , with particular attention to the chlorination pattern and the pyrido[2,3-d]pyrimidin-3(4H)-yl moiety.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction, which provides detailed information about the crystal system, space group, and intermolecular interactions such as hydrogen bonding . Additionally, computational methods like DFT calculations have been employed to predict optimized geometries and vibrational frequencies, which are in strong agreement with experimental data . These techniques would be essential for analyzing the molecular structure of this compound, particularly to understand its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their functional groups and electronic properties. For example, the presence of amide and chloropyrimidine groups suggests potential reactivity in nucleophilic substitution reactions or as ligands in coordination chemistry . The docking studies mentioned in the synthesis of related compounds indicate that these molecules could interact with biological targets, which is a form of chemical reactivity at the molecular level . These insights could guide the exploration of chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The crystal structure analysis provides information on the density and molecular packing, which can affect solubility and stability . Spectral analyses, such as IR, NMR, and UV-Vis, offer data on the functional groups present and their electronic environment . The NLO properties suggest potential applications in materials science for the development of optical devices . These analyses would be critical for a comprehensive understanding of the physical and chemical properties of this compound.

Applications De Recherche Scientifique

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, showcasing an application in quality control and analysis of pharmaceutical compounds (Lei Ye et al., 2012).

Histone Deacetylase Inhibition

Research into N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) highlights its role as a histone deacetylase (HDAC) inhibitor, suggesting its potential in cancer therapy through the modulation of gene expression (Nancy Z. Zhou et al., 2008).

Synthesis of Tetrahydrobenzothienopyrimidine Derivatives

A study on the synthesis of tetrahydrobenzothienopyrimidine derivatives under microwave irradiation provides insights into novel methods of synthesizing complex heterocyclic compounds, which could have applications in developing new pharmaceuticals (A. A. Abdalha et al., 2011).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2,4-dichloro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N4O2/c1-12-10-15(28-13(2)26-20-17(22(28)30)4-3-9-25-20)6-8-19(12)27-21(29)16-7-5-14(23)11-18(16)24/h3-11H,1-2H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRWSHANUTZGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)NC(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)

![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]](/img/structure/B2517212.png)

![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2517220.png)

![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)

![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)